2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
Description
2-({1-[(2-Chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenylmethyl-substituted imidazole core linked via a sulfanyl group to an N-isopropylacetamide moiety. Its molecular formula is inferred as C₁₉H₁₈ClN₃OS (based on structurally related compounds in –16). This compound is part of a broader class of imidazole-based derivatives, which are frequently explored for antimicrobial, antiparasitic, and enzyme-inhibitory activities due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-11(2)18-14(20)10-21-15-17-7-8-19(15)9-12-5-3-4-6-13(12)16/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPCYUQELUKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=CN1CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
The compound has a complex structure characterized by the presence of an imidazole ring, a chlorophenyl group, and a propan-2-yl acetamide moiety. Its molecular formula is , and it features several functional groups that contribute to its biological properties.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole-based compounds that demonstrated potent antibacterial and antifungal activities against multiple strains, suggesting that the presence of the imidazole ring is crucial for such effects .
Antitumor Activity
Imidazole derivatives have also been studied for their anticancer potential. For instance, compounds similar to this compound showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, mediated through the modulation of signaling pathways related to cell survival and death .
Case Studies
- Anticancer Efficacy : A specific study evaluated the anticancer effects of imidazole derivatives on glioblastoma cells (U87MG). The results indicated that certain derivatives led to significant reductions in cell viability, with IC50 values suggesting effective dose ranges for therapeutic applications .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of similar compounds against both Gram-positive and Gram-negative bacteria. The study utilized the Minimum Inhibitory Concentration (MIC) method to determine efficacy, revealing that some derivatives exhibited potent antibacterial activity, particularly against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Essential for antimicrobial and anticancer activity |
| Chlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Sulfanyl Linkage | Potentially increases interaction with biological targets |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on analogues.
Physicochemical Properties
- Thermal Stability : Related compounds () exhibit melting points between 136–154°C, suggesting the target compound may require similar storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
